3-(difluoromethyl)-5-methylphenol
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Overview
Description
3-(Difluoromethyl)-5-methylphenol is an organic compound characterized by the presence of a difluoromethyl group and a methyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(difluoromethyl)-5-methylphenol typically involves the introduction of the difluoromethyl group onto a phenol derivative. One common method is the direct difluoromethylation of 5-methylphenol using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone under basic conditions. The reaction is usually carried out in the presence of a base like potassium carbonate or sodium hydride, and a suitable solvent such as dimethyl sulfoxide or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the development of greener and more sustainable methods, such as the use of non-ozone depleting difluorocarbene reagents, is an area of ongoing research .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)-5-methylphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Hydroxy derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
Scientific Research Applications
3-(Difluoromethyl)-5-methylphenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of pharmaceuticals with improved binding selectivity and lipophilicity.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-(difluoromethyl)-5-methylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can act as a hydrogen-bonding donor, enhancing the binding affinity and selectivity of the compound. Additionally, the presence of the methyl group can influence the compound’s lipophilicity and overall pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)-5-methylphenol: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
3-(Difluoromethyl)-4-methylphenol: Similar structure but with the methyl group in a different position on the phenol ring.
Uniqueness
3-(Difluoromethyl)-5-methylphenol is unique due to the specific positioning of the difluoromethyl and methyl groups, which can significantly influence its chemical reactivity and biological activity. The difluoromethyl group provides distinct electronic and steric properties compared to other fluorinated analogs, making it a valuable compound for various applications .
Properties
CAS No. |
1261825-87-9 |
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Molecular Formula |
C8H8F2O |
Molecular Weight |
158.14 g/mol |
IUPAC Name |
3-(difluoromethyl)-5-methylphenol |
InChI |
InChI=1S/C8H8F2O/c1-5-2-6(8(9)10)4-7(11)3-5/h2-4,8,11H,1H3 |
InChI Key |
LIZNSQLUZCWQAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C(F)F |
Purity |
95 |
Origin of Product |
United States |
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